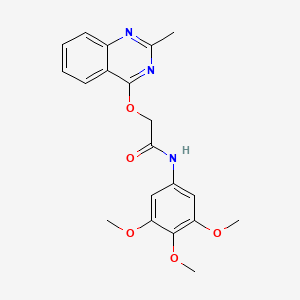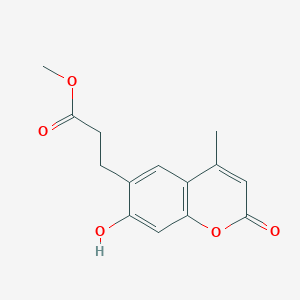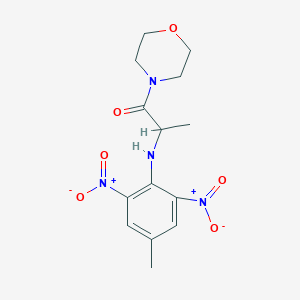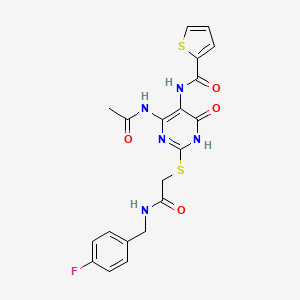
2-((2-methylquinazolin-4-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-methylquinazolin-4-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, related to 2-((2-methylquinazolin-4-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide, were synthesized and evaluated for their in vitro antitumor activity. The study demonstrated significant broad-spectrum antitumor activity, with certain compounds being 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies showed similar binding modes to erlotinib for some compounds, indicating potential inhibition of EGFR-TK and B-RAF kinase, relevant for cancer treatment strategies (Al-Suwaidan et al., 2016).
Vibrational Spectroscopy and Molecular Docking
In another research, the structural and vibrational aspects of a similar compound were investigated using DFT calculations, FT-IR, and FT-Raman spectroscopy. The study also involved molecular electrostatic potential analysis and molecular docking, suggesting inhibitory activity against the BRCA2 complex. This highlights the compound's potential in designing inhibitors for specific cancer types (El-Azab et al., 2016).
Antiviral and Antiapoptotic Effects
2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a structurally related novel anilidoquinoline derivative, was synthesized and evaluated for its efficacy in treating Japanese encephalitis. It exhibited significant antiviral and antiapoptotic effects in vitro and in vivo, showing decreases in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008).
Antimicrobial and Anticancer Activities
A series of derivatives, including 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed significant activity, underscoring the chemical framework's potential in developing new therapeutic agents (Mehta et al., 2019).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides were synthesized and investigated for their analgesic and anti-inflammatory activities. Some compounds exhibited potent activities, with lower ulcerogenic potential compared to aspirin, indicating their promise as safer analgesic and anti-inflammatory agents (Alagarsamy et al., 2015).
Eigenschaften
IUPAC Name |
2-(2-methylquinazolin-4-yl)oxy-N-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-12-21-15-8-6-5-7-14(15)20(22-12)28-11-18(24)23-13-9-16(25-2)19(27-4)17(10-13)26-3/h5-10H,11H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGUIPDAULBHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2703304.png)
![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2703309.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2703312.png)
![3-[[4-(2-Oxoimidazolidin-1-yl)phenyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2703313.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2703316.png)
![3-chloro-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2703317.png)
![3-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2703318.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2703320.png)



![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2703325.png)
